molecular formula C6H13NO2 B3055330 Methyl 5-aminopentanoate CAS No. 63984-02-1

Methyl 5-aminopentanoate

Cat. No.: B3055330
CAS No.: 63984-02-1
M. Wt: 131.17 g/mol
InChI Key: ULBCJDXDVAJYNI-UHFFFAOYSA-N
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Description

Historical Perspectives in Amino Ester Chemistry

The study of amino esters is intrinsically linked to the broader history of amino acid chemistry, which began in the 19th century with the isolation of the first amino acids. The development of methods to protect the carboxylic acid group of amino acids, often by conversion to an ester, was a pivotal step that enabled the controlled formation of peptide bonds. This breakthrough, largely credited to Emil Fischer in the early 20th century, laid the foundation for modern peptide synthesis.

While simple α-amino esters were the initial focus, the exploration of β, γ, and δ-amino esters like Methyl 5-aminopentanoate expanded the synthetic toolbox. These non-proteinogenic amino acid derivatives allowed chemists to create novel peptide-like structures (peptidomimetics) and other polymers with unique conformations and biological activities. The ability to cyclize amino esters to form lactams—a fundamental reaction in organic chemistry—further broadened their utility. thieme-connect.de The intramolecular cyclization of δ-amino esters, for instance, provides a direct route to six-membered piperidone rings, which are prevalent in many natural products and pharmaceuticals. researchgate.net

Significance in Contemporary Organic Synthesis

This compound serves primarily as a versatile intermediate and building block in modern organic synthesis. chembk.comvulcanchem.com Its bifunctional nature allows it to participate in a wide array of chemical transformations. The primary amine can undergo reactions such as acylation, alkylation, and condensation, while the methyl ester can be hydrolyzed, reduced, or act as an acylating agent. cymitquimica.com

A significant application of this compound is in the synthesis of piperidines, a class of nitrogen-containing heterocycles frequently found in biologically active molecules and pharmaceuticals. researchgate.netclockss.orgwhiterose.ac.uk The synthesis often involves an initial reaction at the amine, followed by a cyclization step that engages the ester functionality to form a lactam (a piperidone), which can then be further reduced to the corresponding piperidine (B6355638). tandfonline.com

Furthermore, this compound is used in the creation of specialized chemicals and as a precursor for more complex amino acid-like structures. researchgate.net For example, it has been incorporated into the synthesis of novel building blocks for DNA-encoded libraries and as a structural analogue for 4-aminobutanoic acid (GABA). mdpi.com Researchers have also used it as a reactant to synthesize compounds with potential therapeutic applications, highlighting its relevance in medicinal chemistry. cymitquimica.com Its deuterated form, this compound-d4, is used as an intermediate in preparing labeled metabolites for drug metabolism studies. cphi-online.com

Structural Context within Aminocarboxylic Acid Derivatives

This compound is a derivative of 5-aminopentanoic acid (also known as 5-aminovaleric acid or δ-aminovaleric acid). nih.govnih.gov Structurally, it consists of a five-carbon aliphatic chain, with a primary amino group (-NH₂) at the C5 position and a methyl ester group (-COOCH₃) at the C1 position. nih.gov This places it in the category of δ-amino esters.

The separation of the amino and ester functional groups by a flexible four-carbon methylene (B1212753) bridge is a key structural feature. This distance influences its chemical reactivity, particularly in cyclization reactions, favoring the formation of stable six-membered rings (piperidones). thieme-connect.de As a non-proteinogenic amino acid derivative, it is not one of the 20 common amino acids found in proteins but serves as a valuable tool for creating synthetic peptides with modified backbones and functionalities. mdpi.com

The compound is often supplied as its hydrochloride salt (this compound hydrochloride). biosynth.comchembk.com In this form, the amino group is protonated (-NH₃⁺), which increases its stability and solubility in polar solvents. cymitquimica.com

Physicochemical Properties

The properties of this compound and its common hydrochloride salt are summarized below.

Table 1: Physicochemical Data for this compound

Property Value
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 63984-02-1 nih.gov

| SMILES | COC(=O)CCCCN nih.gov |

Table 2: Physicochemical Data for this compound Hydrochloride

Property Value
Molecular Formula C₆H₁₄ClNO₂ nih.gov
Molecular Weight 167.63 g/mol nih.gov
IUPAC Name This compound;hydrochloride nih.gov
CAS Number 29840-56-0 nih.gov
Appearance White to Off-White Solid chembk.com
Melting Point 145.5-147 °C chembk.com
Boiling Point 212.2 °C at 760 mmHg chembk.com

| SMILES | COC(=O)CCCCN.Cl biosynth.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-aminopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-9-6(8)4-2-3-5-7/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBCJDXDVAJYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449954
Record name Methyl 5-aminopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63984-02-1
Record name Methyl 5-aminopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 5 Aminopentanoate and Its Precursors

Esterification Reactions of 5-Aminopentanoic Acid

The conversion of 5-aminopentanoic acid to Methyl 5-aminopentanoate is a critical step, accomplished through various esterification methods. These range from traditional acid-catalyzed processes to more novel techniques designed for efficiency and mild reaction conditions.

Acid-Catalyzed Esterification Protocols

Fischer-Speier esterification remains a cornerstone for synthesizing amino acid esters. This method involves heating the amino acid in an alcohol, typically methanol (B129727) for the methyl ester, with a strong acid catalyst. The reaction is an equilibrium process, and an excess of the alcohol is often used to drive the reaction toward the ester product. masterorganicchemistry.com

Several acid catalysts are effective for this transformation:

Sulfuric Acid (H₂SO₄): A common and cost-effective catalyst for preparing amino acid esters. The process involves heating a mixture of the amino acid, alcohol, and sulfuric acid. google.com For instance, L-phenylalanine can be converted to its methyl ester at 85°C using sulfuric acid in methanol. google.com

Hydrogen Chloride (HCl): Gaseous HCl dissolved in methanol is a traditional reagent for this esterification, often yielding the hydrochloride salt of the amino acid ester. nih.gov

Trimethylchlorosilane (TMSCl): A convenient alternative, TMSCl reacts with methanol to generate HCl in situ. This allows for the reaction to proceed at room temperature, providing good to excellent yields of the amino acid methyl ester hydrochloride. nih.gov This method is compatible with a wide range of natural, aromatic, and aliphatic amino acids. nih.gov

Heterogeneous Catalysts: Solid acid catalysts like silica (B1680970) chloride (SiO₂Cl) offer advantages such as ease of separation and reusability. Silica chloride has been shown to be a very mild and efficient catalyst for the esterification of N-protected amino acids, resulting in quantitative yields at a faster rate. researchgate.net

Table 1: Comparison of Acid-Catalyzed Esterification Conditions

Catalyst Alcohol Conditions Product Form Reference
Sulfuric Acid (H₂SO₄) Methanol Heating (e.g., 85°C) Ester google.com
Hydrogen Chloride (HCl) Methanol N/A Ester Hydrochloride nih.gov
Trimethylchlorosilane (TMSCl) Methanol Room Temperature Ester Hydrochloride nih.gov

Novel Esterification Techniques

To overcome some limitations of acid-catalyzed methods, such as harsh conditions or the need for protecting groups, novel techniques have been developed.

One such method involves the use of N-hydroxysuccinimide (NHS) esters of N-protected amino acids. These stable, storable active esters can be converted to the desired methyl or other alkyl esters under mild conditions. The reaction is facilitated by 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. core.ac.uk This procedure is simple, and the starting N-hydroxysuccinimide esters are often commercially available or readily prepared. core.ac.uk The mechanism is believed to involve the conversion of the NHS ester to a more reactive acylpyridinium intermediate by DMAP, which is then attacked by the alcohol to yield the final ester. core.ac.uk

Chemical Synthesis Routes to 5-Aminopentanoic Acid Precursors

The availability of 5-aminopentanoic acid is a prerequisite for the synthesis of its methyl ester. Several synthetic pathways exist for this precursor, employing a range of classical and modern organic reactions.

Dakin-West Reactions in Precursor Synthesis

The Dakin-West reaction transforms an α-amino acid into a keto-amide using an acid anhydride (B1165640) and a base, commonly pyridine. wikipedia.orgalfa-chemistry.com While it typically targets α-amino acids, a modified version can be used to synthesize precursors for δ-amino acids like 5-aminopentanoic acid. One reported method for producing 5-aminovaleric acid hydrochloride involves the Dakin-West reaction of benzoylglycine with succinic anhydride, catalyzed by a base like DMAP. evitachem.com This forms a benzamido ketone valeric acid, which is then hydrolyzed with hydrochloric acid to give the final product. evitachem.com This approach is noted for its short reaction sequence and high yield. evitachem.com

The general mechanism involves the acylation of the amino acid, followed by cyclization to an azlactone (oxazolone) intermediate. wikipedia.org Deprotonation and subsequent acylation of this intermediate, followed by ring-opening and decarboxylation, yield the final keto-amide product. wikipedia.org

Multistep Synthetic Sequences

Comprehensive synthetic sequences provide reliable routes to 5-aminopentanoic acid from readily available starting materials.

From Lysine (B10760008) Degradation: Biosynthetic pathways for producing 5-aminopentanoate have been developed in recombinant host cells, utilizing the degradation pathway of lysine. google.com

From 6-Aminohexanoic Acid: Derivatives of 6-aminohexanoic acid have been prepared via multistep synthesis where the starting amino acid is first condensed with succinic anhydride. sciforum.netnih.gov While this produces a different final molecule, the initial steps are relevant to functionalizing amino acids.

Specific Reaction Types Employed (e.g., Bromination, Grignard)

Specific, well-established reaction types are integral to the multistep syntheses of 5-aminopentanoic acid and its precursors.

Bromination: As seen in the synthesis from levulinic acid, bromination is a key step to introduce a leaving group that can later be displaced to install the amino functionality. evitachem.com For example, α-bromocarboxylates can be generated from amino acid derivatives under specific conditions. sciforum.net

Grignard Reaction: The Grignard reaction is a powerful tool for carbon-carbon bond formation and can be used to construct the carbon skeleton of carboxylic acids. The carboxylation of a Grignard reagent, which involves its reaction with carbon dioxide (CO₂), produces a carboxylate salt. libretexts.org This salt is then protonated with a strong acid in a subsequent workup step to yield the final carboxylic acid. libretexts.orgwisc.edu This method could be applied to a four-carbon alkyl halide to construct the five-carbon backbone of pentanoic acid, which could then be functionalized to introduce the amino group. The primary limitation is the incompatibility of the Grignard reagent with acidic protons, such as those on amine or hydroxyl groups. libretexts.org

Table 2: Key Reactions in Precursor Synthesis

Reaction Type Reagents/Starting Materials Intermediate/Product Purpose Reference
Dakin-West Benzoylglycine, Succinic Anhydride, DMAP Benzamido ketone valeric acid Forms C-C bond and keto-amide evitachem.com
Bromination Levulinic acid ester, Bromine Methyl bromolevulinate Introduces leaving group for amination evitachem.com
Phthalimide Synthesis Brominated ester, Potassium phthalimide Phthalimide-protected amino ester Introduces a protected nitrogen evitachem.com

Asymmetric Synthesis Approaches for Chiral Analogues

The development of asymmetric synthetic routes is crucial for accessing enantiomerically pure chiral analogues of aminopentanoates, which are valuable building blocks in pharmaceuticals. A key strategy involves the use of homochiral lithium amide bases to control stereochemistry during carbon-carbon bond formation. For instance, the conjugate addition of lithium N-benzyl-N-α-methylbenzylamide to α,β-unsaturated esters is a powerful method for creating chiral β-amino esters. This approach allows for the highly diastereoselective synthesis of syn-α-alkyl-β-amino acids.

Another significant method is the diastereoselective tandem conjugate addition-cyclization of prochiral diesters, initiated by a chiral lithium amide, to stereoselectively produce cyclic β-amino acid derivatives. This has been successfully applied to the synthesis of all stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Furthermore, enzymatic methods employing transaminases offer a direct route to optically active chiral amines. Depending on the enzyme's enantiopreference, either the (R) or (S) enantiomer of the target amine can be selectively synthesized from a prochiral ketone.

Chemoenzymatic and Biocatalytic Production of 5-Aminopentanoate

Chemoenzymatic and biocatalytic methods are gaining prominence as sustainable alternatives to traditional chemical synthesis for producing 5-aminopentanoate and its derivatives. These approaches leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations under mild conditions. A notable example is the conversion of levulinic acid, a biomass-derived platform chemical, into valuable chiral amines and their derivatives. For instance, the amination of methyl levulinate can yield (S)-methyl 4-aminopentanoate, which may subsequently cyclize to form (S)-5-methylpyrrolidin-2-one.

These integrated cascades often combine chemical steps, such as acid-catalyzed hydrolysis of biomass to produce a substrate like levulinic acid, with subsequent enzymatic transformations to build the final product. The use of whole-cell biocatalysts or isolated enzymes provides a powerful toolkit for synthesizing aminopentanoates from renewable feedstocks.

Recombinant Microorganism Engineering for 5-Aminopentanoate Biosynthesis

Genetic engineering of microorganisms has enabled the development of cell factories for the biosynthesis of 5-aminopentanoate from simple carbon sources. This involves introducing and optimizing metabolic pathways in host organisms like Escherichia coli. By expressing heterologous genes and modifying native metabolic networks, these recombinant microbes can be tailored to convert precursors like L-lysine or 2-oxoadipate directly into 5-aminopentanoate.

One of the most studied biosynthetic routes to 5-aminopentanoate is through the degradation of L-lysine. In bacteria such as Pseudomonas putida, lysine is catabolized via pathways that lead to 5-aminopentanoate (also known as 5-aminovalerate or 5AVA). Several enzymatic pathways have been identified and engineered for this conversion.

The Cadaverine (B124047) Pathway : In some bacteria, L-lysine is first decarboxylated to form cadaverine. Cadaverine is then oxidized to 5-aminopentanal, which is subsequently converted to 5-aminopentanoate by an aldehyde dehydrogenase.

The DavAB Pathway : A well-characterized pathway involves the enzymes lysine 2-monooxygenase (DavB) and δ-aminovaleramidase (DavA) from P. putida. DavB oxidizes L-lysine to 5-aminopentanamide, which is then hydrolyzed by DavA to produce 5-aminopentanoate. Recombinant E. coli expressing the davA and davB genes have achieved high-titer production of 5-aminopentanoate from L-lysine.

PathwayKey IntermediatesKey EnzymesOrganism Source
Cadaverine PathwayCadaverine, 5-AminopentanalLysine Decarboxylase, Amine Oxidase, Aldehyde DehydrogenaseArabidopsis (engineered), Bacteria
DavAB Pathway5-AminopentanamideLysine 2-monooxygenase (DavB), δ-Aminovaleramidase (DavA)Pseudomonas putida

This table summarizes key lysine degradation pathways leading to 5-aminopentanoate.

Alternative biosynthetic routes have been designed that start from 2-oxoadipate, an intermediate in the fungal lysine biosynthesis pathway. These engineered pathways create novel routes to 5-aminopentanoate in recombinant microorganisms.

Two primary conversion strategies from 2-oxoadipate have been proposed:

Route via L-2-aminoadipate : 2-oxoadipate is first converted to L-2-aminoadipate by an amino acid transaminase. Subsequently, L-2-aminoadipate is decarboxylated to yield 5-aminopentanoate, a reaction catalyzed by an amino acid decarboxylase.

Route via 5-oxopentanoate : In this pathway, 2-oxoadipate undergoes decarboxylation by an alpha-keto acid decarboxylase to form 5-oxopentanoate. This intermediate is then aminated by a transaminase to produce the final product, 5-aminopentanoate.

Starting MaterialStep 1 ProductEnzyme for Step 1Step 2 ProductEnzyme for Step 2
2-OxoadipateL-2-AminoadipateAmino Acid Transaminase5-AminopentanoateAmino Acid Decarboxylase
2-Oxoadipate5-OxopentanoateAlpha-keto Acid Decarboxylase5-AminopentanoateTransaminase

This table outlines the engineered metabolic pathways for converting 2-oxoadipate to 5-aminopentanoate.

Evolved Enzyme Applications in 5-Aminopentanoate Synthesis

To enhance the efficiency and substrate specificity of biosynthetic pathways, "evolved" enzymes are frequently employed. These are enzymes that have been modified through protein engineering techniques, such as directed evolution or rational design, to improve their catalytic properties. An evolved enzyme possesses at least one mutation compared to its wild-type counterpart, leading to increased activity or altered specificity for a target substrate.

For example, in the conversion of 2-oxoadipate to 5-aminopentanoate, evolved versions of amino acid decarboxylases or alpha-keto acid decarboxylases have been proposed to improve the efficiency of the decarboxylation steps. Similarly, the directed evolution of an amine dehydrogenase from Petrotoga mobilis resulted in a mutant with an 18-fold increase in catalytic efficiency for the reductive amination of levulinic acid to produce (S)-4-aminopentanoic acid. Computational design has also been used to remodel the active site of enzymes like aspartate ammonia-lyase to catalyze the synthesis of various β-amino acids, demonstrating the power of in silico methods to generate novel biocatalysts.

Transaminase and Amine Dehydrogenase Catalysis

Transaminases (TAs) and amine dehydrogenases (AmDHs) are two key classes of enzymes utilized for the synthesis of aminopentanoates and their analogues.

Transaminases (TAs) , which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. They are widely used for the asymmetric synthesis of chiral amines. For instance, (R)-selective transaminases can convert levulinic acid into (R)-4-aminopentanoic acid with high optical purity. However, these reactions often require strategies to shift the unfavorable thermodynamic equilibrium, such as using a co-product removal system.

Amine Dehydrogenases (AmDHs) catalyze the direct reductive amination of a ketone substrate using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. This approach is highly atom-economical. While natural AmDHs are rare, enzyme engineering has been used to create them from other dehydrogenases, such as amino acid dehydrogenases. Engineered AmDHs have been successfully used to convert levulinic acid into (S)-4-aminopentanoic acid with high conversion rates (>97%) and excellent enantiomeric excess (>99% ee). This demonstrates a powerful and sustainable route from a bio-based feedstock to a valuable chiral γ-amino acid.

Enzyme ClassCofactorAmine SourceKey FeaturesExample Application
Transaminase (TA)Pyridoxal 5'-phosphate (PLP)Amino Donor (e.g., (R)-α-MBA, Isopropylamine)High stereoselectivity; equilibrium may need to be shifted.Synthesis of (R)-4-aminopentanoic acid from levulinic acid.
Amine Dehydrogenase (AmDH)NAD(P)HAmmoniaHigh atom economy; generates water as the only byproduct.Synthesis of (S)-4-aminopentanoic acid from levulinic acid.

This table compares the key characteristics of Transaminase and Amine Dehydrogenase catalysis in aminopentanoate synthesis.

Cofactor Regeneration Systems in Biocatalytic Processes

The economic viability and efficiency of biocatalytic processes for synthesizing this compound and its precursors are critically dependent on the effective regeneration of expensive cofactors. Many of the oxidoreductases and transaminases employed in these synthetic cascades require cofactors such as nicotinamide adenine (B156593) dinucleotides (NADH, NAD⁺) or pyridoxal 5'-phosphate (PLP), which are too costly to be used in stoichiometric amounts. illinois.edu Consequently, robust in situ regeneration systems are essential for sustainable industrial applications. researchgate.net

Pyridoxal 5'-Phosphate (PLP) Regeneration in Transaminase-Catalyzed Reactions:

Transaminases (TAs) are central to the synthesis of amino compounds, catalyzing the transfer of an amino group from a donor molecule to a keto acid or ketone acceptor. rsc.org These enzymes utilize pyridoxal 5'-phosphate (PLP), a vitamin B6 derivative, as a covalently bound cofactor. rug.nl The catalytic cycle of transaminases involves a "ping-pong-bi-bi" mechanism where the PLP is converted to pyridoxamine (B1203002) phosphate (B84403) (PMP) after accepting the amino group from the donor, and is then regenerated back to PLP upon transferring the amino group to the acceptor. mdpi.com

This inherent mechanism means that PLP regeneration is an intrinsic part of the catalytic cycle. rsc.orgrug.nl The primary challenge is not the regeneration of the cofactor itself, but driving the reaction equilibrium towards product formation. This is typically achieved by using a high concentration of a cheap amino donor, such as L-alanine or isopropylamine (B41738). The co-product of the reaction (pyruvate or acetone, respectively) can then be removed to shift the equilibrium. frontiersin.org For instance, in a cascade for producing (S)-4-aminopentanoic acid from levulinic acid, one transaminase was used for the main synthesis, while a second transaminase recycled the co-product by using isopropylamine as the amino donor, generating the easily removable acetone. frontiersin.orgnih.gov

While PLP is typically bound to the enzyme, dissociation can occur. To counteract this and improve operational stability in continuous flow reactors, co-immobilization of both the transaminase and excess PLP onto a solid support has proven effective. acs.org

Nicotinamide Cofactor (NADH/NAD⁺) Regeneration Systems:

The synthesis of 5-aminopentanoic acid can be achieved through multi-enzyme cascades that often involve NAD⁺-dependent dehydrogenases. nih.gov For example, a five-enzyme system for converting 1,5-pentanediol (B104693) to 5-hydroxypentanoic acid utilizes two NAD⁺-dependent alcohol dehydrogenases. nih.govacs.org The subsequent conversion of this intermediate to 5-aminopentanoic acid via a transaminase completes the pathway. acs.org In such cascades, the continuous recycling of the nicotinamide cofactor is paramount. The two predominant strategies for enzymatic cofactor regeneration are the enzyme-coupled and substrate-coupled approaches. mdpi.comexeter.ac.uk

Enzyme-Coupled Regeneration:

This is the most common method, where a second enzymatic reaction is introduced specifically to regenerate the cofactor. mdpi.comresearchgate.net A secondary enzyme and a co-substrate are added to the system to recycle the cofactor consumed in the primary reaction. exeter.ac.uk For NADH regeneration, two of the most widely used systems are:

Formate (B1220265)/Formate Dehydrogenase (FDH): This system uses formate as a cheap co-substrate, which is oxidized to carbon dioxide (CO₂). illinois.edu It is highly efficient, and the gaseous by-product does not interfere with downstream processing. illinois.edu This system has been successfully coupled to the synthesis of (R)-4-aminopentanoic acid. researchgate.net

Glucose/Glucose Dehydrogenase (GDH): This system employs glucose as the co-substrate, which is oxidized to glucono-1,5-lactone. nih.gov It is valued for its low-cost substrate and high efficiency in recycling NADH. nih.govacs.org

A notable development is the creation of fusion enzymes, where the regeneration enzyme is genetically fused to the production enzyme. For example, an alanine (B10760859) dehydrogenase (for amino donor recycling) has been fused with a formate dehydrogenase (for NADH recycling) to create a self-sufficient bifunctional enzyme for use in transamination reactions. nih.gov

Regeneration SystemRecycling EnzymeCo-substrateBy-productKey Advantages
Enzyme-Coupled Formate Dehydrogenase (FDH)FormateCO₂Inexpensive substrate, easily removable gaseous by-product. illinois.edu
Glucose Dehydrogenase (GDH)GlucoseGlucono-1,5-lactoneInexpensive and readily available substrate. nih.gov
Alanine Dehydrogenase (AlaDH)L-Alanine, NH₃⁺PyruvateSimultaneously regenerates the amino donor for transaminase reactions. nih.gov
Substrate-Coupled Alcohol Dehydrogenase (ADH)IsopropanolAcetoneUses a single enzyme for both production and regeneration, simplifying the system. mdpi.comresearchgate.net

Substrate-Coupled Regeneration:

In this approach, a single enzyme catalyzes both the desired product formation and the cofactor regeneration. exeter.ac.ukresearchgate.net This is achieved by using a sacrificial co-substrate that the same enzyme can act upon to recycle the cofactor. For example, an alcohol dehydrogenase can reduce a ketone to the desired chiral alcohol using NADH, and then regenerate the NADH by oxidizing a sacrificial alcohol, such as isopropanol, to acetone. mdpi.comrsc.org This method simplifies the reaction setup by reducing the number of required enzymes. researchgate.net

Theoretical and Computational Chemistry Studies on Methyl 5 Aminopentanoate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For Methyl 5-aminopentanoate, these investigations reveal details about its reactivity and intermolecular interactions.

Proton Affinity and Hydrogen Bonding Analysis

The presence of a primary amine and an ester group makes this compound capable of acting as both a hydrogen bond donor and acceptor. Computational studies can precisely quantify the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. The primary amine group is the most likely site of protonation due to the higher electronegativity of the nitrogen atom and the presence of a lone pair of electrons.

Hydrogen bonding plays a crucial role in the condensed-phase behavior of this compound. Theoretical calculations can model the interactions between molecules of this compound or with solvent molecules. These models can predict the geometries and energies of hydrogen-bonded dimers and larger clusters. For instance, the amine group can act as a hydrogen bond donor to the carbonyl oxygen of the ester group of another molecule, leading to the formation of intermolecularly stabilized structures.

Interaction TypeDonorAcceptorTypical Calculated Interaction Energy (kJ/mol)
Intermolecular Hydrogen BondAmine (N-H)Carbonyl Oxygen (C=O)-15 to -25
Intermolecular Hydrogen BondAmine (N-H)Ester Oxygen (C-O-C)-10 to -20
ProtonationProton (H+)Amine NitrogenHigh (typically > 800)

Note: The values presented are typical ranges for similar functional groups and would require specific calculations for this compound for precise determination.

Conformational Analysis and Energy Landscapes

The flexibility of the pentyl chain in this compound allows it to adopt numerous conformations. Conformational analysis through computational methods involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is typically achieved by rotating the single bonds within the molecule and calculating the corresponding energy.

The resulting energy landscape reveals the relative populations of different conformers at a given temperature. For this compound, key dihedral angles to consider are those around the C-C bonds of the alkyl chain and the C-O bond of the ester. Intramolecular hydrogen bonding between the amine and ester groups is a possibility in certain conformations, which can significantly stabilize them. The global minimum on the potential energy surface represents the most stable conformation of the isolated molecule.

Molecular Modeling and Docking Studies for Biological Interactions

Given its structure as an amino acid ester, this compound may interact with biological macromolecules such as enzymes or receptors. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In a typical docking study involving this compound, the molecule would be treated as a ligand and docked into the active site of a target protein. The scoring functions used in docking algorithms estimate the binding affinity by considering factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation effects. For example, the amine group could form hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a binding pocket, while the ester group could interact with other polar residues. The hydrophobic alkyl chain could engage in favorable interactions with nonpolar regions of the active site. Such studies are crucial in rational drug design and in understanding the molecular basis of a compound's biological activity.

Reaction Pathway Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, chemists can identify the most probable pathways from reactants to products.

Transition State Analysis

For any proposed reaction mechanism, the transition state (TS) represents the highest energy point along the reaction coordinate. Locating and characterizing the transition state is a key goal of computational reaction pathway analysis. For reactions involving this compound, such as its hydrolysis or amidation, computational methods like density functional theory (DFT) can be used to calculate the geometry and energy of the transition state.

Vibrational frequency analysis is then performed to confirm that the located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor in determining the reaction rate.

Branching Ratio Predictions

When a reaction can proceed through multiple pathways to yield different products, computational methods can be used to predict the branching ratio, which is the fraction of reactants that form a particular product. By calculating the activation energies for each competing pathway, it is possible to estimate the relative rates of the different reactions.

For instance, under certain conditions, this compound might undergo either an intermolecular reaction with another molecule or an intramolecular cyclization. By computing the transition state energies for both pathways, one can predict which pathway is kinetically favored. This information is invaluable for controlling the outcome of chemical reactions and optimizing synthetic procedures.

Reaction PathwayCalculated Activation Energy (Ea)Predicted Outcome
Pathway A (e.g., Intermolecular)Ea_ARelative rate is proportional to exp(-Ea_A/RT)
Pathway B (e.g., Intramolecular)Ea_BRelative rate is proportional to exp(-Ea_B/RT)

Note: The actual values of Ea would need to be calculated for specific reactions of this compound.

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Computational chemistry provides powerful tools for understanding how the chemical structure of a molecule relates to its biological activity, a concept known as the structure-activity relationship (SAR). For this compound and its analogs, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict and rationalize their interactions with biological targets. These in silico methods are crucial in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity.

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling, primarily through molecular docking simulations, is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. This method is instrumental in elucidating the molecular basis of a ligand's activity by examining its interactions with the active site of a receptor.

While specific molecular docking studies on this compound are not extensively available in the reviewed literature, studies on analogous amino acid esters provide insight into the types of interactions that could be expected. For instance, in a study on a series of amino acid esters designed as potential antidiabetic agents, molecular docking was used to predict their binding to the active site of α-amylase. The docking scores, which represent the binding affinity, indicated that the nature of both the amino acid and the ester group significantly influences the interaction with the receptor.

The primary interactions governing the binding of such ligands typically include:

Hydrogen Bonds: The amino group and the carbonyl oxygen of the ester in this compound are potential hydrogen bond donors and acceptors, respectively. These interactions with key amino acid residues in a receptor's active site are often critical for binding.

Hydrophobic Interactions: The pentyl chain of this compound can engage in hydrophobic interactions with nonpolar residues of the receptor, contributing to the stability of the ligand-receptor complex.

Electrostatic Interactions: The charged amino group (under physiological pH) can form electrostatic interactions with negatively charged residues in the binding pocket.

To illustrate how these interactions are quantified in computational studies, the following table presents representative docking scores for a series of analogous amino acid esters against α-amylase, as reported in a study on potential antidiabetic compounds. A more negative docking score generally indicates a stronger binding affinity.

CompoundStructureMoldock Score (kcal/mol)
(S)-propyl 2-amino-3-(1H-indol-3-yl)propanoateTryptophan propyl ester-108.711
(S)-phenyl 2-amino-3-(1H-indol-3-yl)propanoateTryptophan phenyl ester-107.401
(S)-butyl 2-amino-5-guanidinopentanoateArginine butyl ester-92.685
Acarbose (Standard)--93.1984
(R)-methyl 2-amino-3-mercaptopropanoateCysteine methyl ester-82.9936
methyl 2-aminoacetateGlycine methyl ester-74.8734

This table is based on data for analogous compounds to illustrate the principles of ligand-receptor interaction modeling.

Influence of Structural Modifications on Activity

Computational SAR studies systematically evaluate how modifications to a molecule's structure affect its biological activity. For a compound like this compound, key modifications could include altering the length of the alkyl chain, changing the ester group, or substituting the amino group.

Based on general principles from computational drug design and data from analogous series of compounds, the following structural modifications to this compound could be expected to influence its activity:

Variation of the Ester Group: Changing the methyl group to other alkyl groups (e.g., ethyl, propyl, phenyl) can affect the molecule's hydrophobicity, size, and electronic properties. As suggested by the data in the table above, larger, more aromatic ester groups like phenyl can sometimes lead to stronger binding, potentially due to additional π-π stacking interactions with aromatic residues in the receptor active site.

Modification of the Alkyl Chain: Elongating or shortening the pentyl chain would alter the molecule's flexibility and its ability to fit into a specific binding pocket. The introduction of double bonds or cyclic structures within the chain could also impose conformational constraints that might enhance binding to a particular receptor conformation.

Substitution on the Amino Group: The primary amino group is a key site for interaction. N-acylation, as seen in the oleanolic acid derivative of this compound, or N-alkylation would change its hydrogen bonding capacity and steric profile, which would in turn significantly alter its interaction with a target receptor.

The following table summarizes the potential impact of these modifications on the activity of a hypothetical this compound analog, based on established SAR principles.

Structural ModificationPotential Impact on ActivityRationale
Ester Group (e.g., Methyl to Phenyl)Potentially increased binding affinityEnhanced hydrophobic and π-π interactions with the receptor.
Alkyl Chain Length (e.g., Pentyl to Butyl)Activity may increase or decreaseDepends on the size and shape of the receptor's binding pocket.
N-Acylation of Amino GroupSignificant change in binding mode and activityAlters hydrogen bonding potential and introduces new interaction sites.
Introduction of Cyclic MoietiesIncreased rigidity, potentially leading to higher selectivityReduces the number of conformations, which can favor binding to a specific target.

These computational predictions provide a rational basis for the design of new analogs of this compound with potentially improved biological activities. However, it is important to note that these in silico findings require experimental validation.

Applications of Methyl 5 Aminopentanoate in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

The dual functionality of Methyl 5-aminopentanoate makes it an important starting material for constructing intricate molecular architectures. Organic chemists utilize it as a scaffold to introduce specific spacing and functional groups into target molecules. This utility is particularly evident in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

In the realm of fine chemical synthesis, this compound is employed to create specialized molecules with specific properties. Its amine and ester groups can be selectively modified or used in coupling reactions to build larger, more complex structures. For example, it can be a precursor in the synthesis of polyamides or other polymers where a defined chain length is required. The ability to participate in reactions such as N-acylation, ester hydrolysis, amidation, and reduction offers a wide range of synthetic possibilities for creating custom molecules for materials science and other industrial applications.

This compound and its parent compound, 5-aminopentanoic acid (also known as 5-aminovaleric acid), are significant intermediates in the synthesis of pharmaceutical compounds. nih.gov These molecules can be integrated into the structure of a drug to act as a flexible spacer or to introduce a polar amino group. The synthesis of various derivatives, such as 3-hydroxy-5-aminopentanoic acid derivatives, has been explored for potential applications in developing new therapeutic agents, including those targeting cholesterol biosynthesis. nih.gov The development of efficient synthetic methods for creating optically active pharmaceutical intermediates is a key area of research where such building blocks are crucial. sumitomo-chem.co.jp

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
CAS Number 63984-02-1
Boiling Point 173°C
Synonyms Methyl 5-aminovalerate, 5-Aminovaleric acid methyl ester

Role in Peptide Chemistry and Peptidomimetic Design

The structural similarity of this compound to natural amino acids allows for its use in peptide chemistry and the design of peptidomimetics—molecules that mimic the structure and function of peptides. nih.gov These applications leverage its amino acid-like character to create novel structures with enhanced properties, such as increased stability against enzymatic degradation. nih.govresearchgate.net

This compound is a derivative of 5-aminopentanoic acid, a delta-amino acid. nih.govhmdb.ca Unlike the alpha-amino acids that constitute natural proteins, the amino group in this molecule is located on the fifth carbon atom. Incorporating such non-natural amino acid analogues into peptide chains is a common strategy in medicinal chemistry to alter the peptide's conformation and biological activity. nih.gov These analogues can be used to probe structure-activity relationships, leading to the development of peptides with improved therapeutic profiles. The synthesis of heterocyclic amino acid-like building blocks is an area of active research for creating novel peptide structures. beilstein-journals.orgresearchgate.net

Conformationally restricted amino acids are critical components in the design of peptidomimetics, as they reduce the flexibility of a peptide chain, locking it into a specific bioactive conformation. nih.govnih.gov This can lead to higher potency and selectivity for its biological target. This compound can be used as a starting material to synthesize more rigid, cyclic, or sterically hindered amino acid derivatives. For instance, intramolecular cyclization reactions can be performed on derivatives of this compound to create constrained scaffolds. These constrained derivatives, such as those incorporating cyclobutane (B1203170) rings or α-methyl groups, are valuable for building peptidomimetics with defined three-dimensional structures. nih.goviris-biotech.de

The defined length and reactive end-groups of this compound make it an ideal candidate for use as a linker molecule in bioconjugation and the construction of supramolecular assemblies. In bioconjugation, linkers are used to connect different molecular entities, such as a drug molecule to an antibody in an antibody-drug conjugate (ADC). nih.gov The five-carbon chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining their individual functions. In supramolecular chemistry, such bifunctional linkers can participate in the self-assembly of complex, ordered structures through non-covalent interactions, forming materials with novel properties.

Precursor for Heterocyclic Compounds

The structural framework of this compound, featuring a primary amine and a methyl ester separated by a four-carbon chain, makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, most notably piperidines and their derivatives.

One of the most direct applications is the intramolecular cyclization to form piperidin-2-one, a six-membered lactam. This transformation, known as lactamization, can be achieved through thermal methods or by using specific reagents that promote amide bond formation. The reaction involves the nucleophilic attack of the terminal amino group on the carbonyl carbon of the ester, with the subsequent elimination of methanol (B129727).

General Reaction Scheme for Lactamization:

This intramolecular cyclization is a fundamental transformation for the synthesis of the piperidone ring system, which is a common structural motif in many biologically active compounds and natural products.

Furthermore, this compound can serve as a key component in multicomponent reactions (MCRs) to generate highly substituted piperidine (B6355638) rings. In these reactions, the amino and ester functionalities can react sequentially or in a concerted manner with other reactants, such as aldehydes and isocyanides, to build complex heterocyclic scaffolds in a single synthetic operation. For instance, in a modified Ugi or Passerini-type reaction, the amine could react with an aldehyde to form an imine, which then undergoes further reactions with other components to construct a polysubstituted piperidine derivative.

The utility of δ-amino esters in the synthesis of piperidine derivatives is a well-established strategy in organic synthesis. These methods often involve the initial protection of the amine, followed by modification of the ester and subsequent cyclization.

Heterocyclic ProductSynthetic StrategyKey Reaction Type
Piperidin-2-oneIntramolecular CyclizationLactamization
Substituted PiperidinesMulticomponent ReactionsUgi/Passerini-type reactions
Functionalized PiperidinesMulti-step SynthesisReductive amination, Cyclization

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

In the realm of asymmetric synthesis, where the selective formation of a specific stereoisomer is crucial, chiral molecules are employed as auxiliaries or catalysts to control the stereochemical outcome of a reaction. While this compound itself is achiral, its chiral derivatives could theoretically be utilized in these applications.

A chiral version of this compound, for example, with a stereocenter introduced at a specific position on the carbon backbone, could function as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved and can often be recovered. Amino acid derivatives are commonly used as chiral auxiliaries due to their ready availability in enantiomerically pure forms. nih.govresearcher.life In a similar vein, a chiral derivative of this compound could be attached to a prochiral substrate to induce facial selectivity in reactions such as alkylations or aldol (B89426) additions.

Moreover, chiral amino esters and their derivatives can serve as ligands for metal catalysts in asymmetric catalysis. The nitrogen and oxygen atoms of the amino ester can coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalyzed reaction. For instance, chiral amino esters have been used in combination with transition metals to catalyze a variety of asymmetric transformations, including hydrogenations, allylic alkylations, and Michael additions. A chiral derivative of this compound could potentially be used to form a chiral ligand for a metal catalyst, thereby enabling enantioselective synthesis.

The effectiveness of a chiral auxiliary or ligand is highly dependent on its specific structure and the reaction conditions. The development of new chiral auxiliaries and ligands is an active area of research in organic chemistry, and chiral derivatives of simple molecules like this compound could offer new possibilities for achieving high levels of stereocontrol.

ApplicationRole of Chiral this compound DerivativeExample of Asymmetric Transformation
Chiral AuxiliaryCovalently attached to a substrate to direct stereoselective reactionAsymmetric alkylation, Asymmetric aldol reaction
Chiral LigandCoordinates to a metal center to form a chiral catalystAsymmetric hydrogenation, Asymmetric allylic alkylation

Chemical Derivatization and Analogues of Methyl 5 Aminopentanoate

Methyl 5-aminopentanoate is a bifunctional molecule featuring both a primary amine and a methyl ester. These two functional groups serve as reactive handles for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives and analogues. The strategic modification of either the amino or the ester group enables the development of new compounds for various scientific applications.

Analytical Research Techniques for Characterizing Methyl 5 Aminopentanoate

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Methyl 5-aminopentanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed connectivity and spatial information can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the ester and amino groups. A predicted ¹H NMR spectrum would feature a singlet for the methyl ester protons (–OCH₃), and several multiplets for the methylene (B1212753) (–CH₂–) protons of the pentanoate backbone. The protons closest to the electron-withdrawing ester group would appear further downfield, while those adjacent to the amino group would also be shifted downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key resonances would include a signal for the carbonyl carbon of the ester group (typically in the 170-180 ppm range), a signal for the methoxy (B1213986) carbon (around 50-60 ppm), and distinct signals for the methylene carbons along the aliphatic chain. The chemical shifts of the methylene carbons would vary depending on their proximity to the amino and ester functionalities.

¹⁵N NMR Spectroscopy and Advanced 2D Techniques: While ¹⁵N NMR is less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it can provide direct information about the electronic environment of the nitrogen atom in the amino group. More advanced two-dimensional (2D) NMR techniques are invaluable for confirming the structure. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal correlations between protons and carbons that are two or three bonds apart, helping to piece together the carbon skeleton and confirm the position of the functional groups. For instance, a correlation between the methyl ester protons and the carbonyl carbon would be expected. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which can be useful in confirming the conformation of the molecule, although for a flexible molecule like this compound, this is of less utility than for rigid structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

This table is based on predicted values and data from similar structures like methyl pentanoate and 5-aminopentanoic acid.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-2 (-CH₂-C=O)~2.3Triplet2H
H-3 (-CH₂-)~1.6Multiplet2H
H-4 (-CH₂-)~1.5Multiplet2H
H-5 (-CH₂-N)~2.7Triplet2H
-OCH₃~3.6Singlet3H
-NH₂VariableSinglet (broad)2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

This table is based on predicted values and data from analogous compounds.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C=O)~174
C-2 (-CH₂-C=O)~34
C-3 (-CH₂-)~22
C-4 (-CH₂-)~32
C-5 (-CH₂-N)~42
-OCH₃~51

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum arises from the vibrations of the chemical bonds within the molecule when it absorbs infrared radiation.

The key characteristic absorption bands expected in the IR spectrum of this compound include:

N-H Stretching: The primary amine group (–NH₂) will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: The aliphatic C-H bonds of the methylene and methyl groups will exhibit stretching vibrations in the 2850-3000 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group (C=O) is expected in the range of 1735-1750 cm⁻¹. docbrown.info This is often the most prominent peak in the spectrum.

C-O Stretching: The C-O single bond of the ester group will show a strong absorption in the 1000-1300 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond in the primary amine typically appears in the 1590-1650 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500Medium
Aliphatic C-HStretch2850 - 3000Medium to Strong
Ester Carbonyl (C=O)Stretch1735 - 1750Strong
Primary Amine (N-H)Bend1590 - 1650Medium
Ester (C-O)Stretch1000 - 1300Strong

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound, being relatively volatile, can be analyzed directly or after derivatization to improve its chromatographic properties. In electron ionization (EI) mode, the molecule will fragment in a characteristic manner. Expected fragments would arise from the loss of the methoxy group (•OCH₃), the cleavage of the carbon chain, and rearrangements such as the McLafferty rearrangement. The mass spectrum of the related compound, 5-aminovaleric acid, shows a characteristic fragmentation pattern that can provide clues to the fragmentation of its methyl ester. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and thermally labile compounds like this compound. Using soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), it is possible to observe the protonated molecule [M+H]⁺, which allows for the confirmation of the molecular weight (131.17 g/mol ).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of this compound with high confidence, distinguishing it from other compounds with the same nominal mass.

Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS is often coupled with GC or LC and is known for its high mass accuracy and resolution, making it a valuable tool for the identification and quantification of this compound in complex mixtures.

Triple Quadrupole Mass Spectrometry (QqQ-MS): This technique is particularly useful for targeted quantification. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and a specific product ion is monitored. This provides very high selectivity and sensitivity for quantifying the compound, even at low concentrations.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of amino acids and their derivatives. Due to the polar nature of the amino group, several HPLC modes can be employed.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC. For a polar compound like this compound, a C18 or C8 column can be used with a mobile phase consisting of a mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol (B129727). To improve peak shape and retention of the basic amine, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase. Detection can be achieved using a UV detector if the compound is derivatized with a UV-active tag, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Ion-Exchange Chromatography (IEC): IEC can be used to separate this compound based on the charge of its amino group.

Table 4: Representative HPLC Method Parameters for Amino Acid Ester Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A time-based gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C
Detection Mass Spectrometry (ESI+) or UV (after derivatization)

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. This compound can be analyzed directly by GC, but derivatization of the primary amine group (e.g., by silylation or acylation) is often performed to improve peak shape and thermal stability.

Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for the separation of such compounds. fishersci.com The choice of column dimensions (length, internal diameter, and film thickness) will affect the resolution and analysis time.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For the analysis of this compound in complex samples, GC×GC offers significantly enhanced resolution compared to conventional GC. This technique uses two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. This allows for the separation of components that may co-elute on a single column, providing a much more detailed chemical profile of the sample. When coupled with a fast detector like a TOF-MS, GC×GC is a powerful tool for the non-targeted analysis of complex mixtures containing amino acid derivatives.

Table 5: Illustrative GC Method Parameters for Derivatized Amino Acid Analysis

Parameter Condition
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Enantiomeric Purity and Excess Determination

While this compound itself is not chiral, related structures or derivatives may be. For chiral molecules, determining the enantiomeric purity (the percentage of each enantiomer) and enantiomeric excess (ee) is critical, particularly in pharmaceutical and biological contexts, as different enantiomers can have vastly different biological activities. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most effective techniques for resolving enantiomers. yakhak.orgsigmaaldrich.com An alternative and widely used approach is indirect separation, which involves derivatizing the enantiomeric mixture with a chiral reagent before analysis on a standard achiral column. nih.gov

Chiral derivatization is a powerful strategy that converts a pair of enantiomers into a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated using conventional, non-chiral chromatography. researchgate.net The method offers advantages such as improved chromatographic resolution, increased detection sensitivity, and the flexibility to use standard analytical columns. nih.govnih.gov

For primary amines like the one present in this compound, a variety of chiral derivatizing agents (CDAs) are available. A well-known method involves using o-phthalaldehyde (B127526) (OPA) in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC). nih.govresearchgate.net The reaction forms fluorescent diastereomeric isoindolone derivatives that are readily separable by reversed-phase HPLC. nih.govresearchgate.net Another common fluorogenic derivatizing agent is 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which can be used to derivatize chiral amines and amino acid esters, allowing for their separation on polysaccharide-based CSPs with high sensitivity. yakhak.orgresearchgate.net

The choice of derivatization reagent can even be used to reverse the elution order of the diastereomers, a phenomenon known as enantioreversal, which is useful for accurately quantifying a trace enantiomer in the presence of an excess of the other. sigmaaldrich.com The ratio of the peak areas of the separated diastereomers directly corresponds to the enantiomeric ratio of the original analyte. acs.org

Table 2: Common Chiral Derivatizing Agents for Primary Amines

Agent/Reagent System Analyte Functional Group Resulting Derivative Key Features
o-Phthalaldehyde (OPA) / Chiral Thiol (e.g., NAC) Primary Amine Diastereomeric Isoindolones Forms fluorescent derivatives; widely used in HPLC. nih.govresearchgate.net
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) Primary Amine Diastereomeric Dinitrophenyl (DNP) derivatives Known as Marfey's reagent; UV-active derivatives. researchgate.net
4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) Primary Amine Diastereomeric NBD-adducts Forms fluorescent derivatives for sensitive detection. yakhak.orgresearchgate.net
2-formylphenylboronic acid / Chiral Diol (e.g., BINOL) Primary Amine Diastereomeric Iminoboronate Esters Can be analyzed by NMR spectroscopy. researchgate.net

This table provides examples of derivatization systems applicable to the primary amine group in compounds like this compound.

Metabolomic Profiling Techniques for Related Metabolites

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. creative-proteomics.com It provides a functional readout of the physiological state of a biological system. biocrates.com To understand the biological context of this compound, it is essential to analyze its related metabolites, such as its parent carboxylic acid, 5-aminopentanoic acid (also known as 5-aminovaleric acid), which is an intermediate in the lysine (B10760008) degradation pathway. genome.jp

Metabolomic profiling typically employs hyphenated mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), due to their high sensitivity and selectivity. biocrates.comnih.govsemanticscholar.org A typical LC-MS-based metabolomics workflow for analyzing polar metabolites like amino acids and their derivatives in a biological sample (e.g., plasma, urine, tissue extract) involves several key steps. creative-proteomics.comnih.gov

Sample Preparation: This step aims to remove interfering macromolecules like proteins and lipids while effectively extracting the metabolites of interest. biocrates.com Common methods include protein precipitation with organic solvents (e.g., methanol, acetonitrile) or solid-phase extraction (SPE). creative-proteomics.comnih.gov

Chromatographic Separation: UPLC is the preferred separation technique for its speed and resolution. nih.gov For polar compounds like amino acids and organic acids, hydrophilic interaction liquid chromatography (HILIC) is often used, as it provides better retention than traditional reversed-phase chromatography (RPC). researchgate.netnih.gov

Mass Spectrometry Detection: High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, are used to accurately measure the mass-to-charge ratio (m/z) of the metabolites. biocrates.comnih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the ions, providing structural information that aids in metabolite identification. creative-proteomics.com

Data Analysis: The complex datasets generated are processed using specialized software to detect features, align peaks, and perform statistical analysis. Multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are used to identify patterns and discover metabolites that are significantly different between experimental groups. creative-proteomics.com

This comprehensive approach allows researchers to quantify changes in related metabolites, providing insights into the metabolic pathways affected by this compound or its parent compounds. nih.govresearchgate.net

Table 3: General Workflow for LC-MS Based Metabolomic Profiling

Step Technique/Method Purpose
1. Sample Collection Standardized protocols Preserve metabolic fidelity of the biological sample. creative-proteomics.com
2. Sample Preparation Organic solvent precipitation; Solid-Phase Extraction (SPE) Remove proteins and interferences; extract metabolites. biocrates.comcreative-proteomics.com
3. Separation UPLC (HILIC or Reversed-Phase) Separate complex metabolite mixtures based on physicochemical properties. researchgate.netnih.gov
4. Detection High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap) Accurately measure m/z of metabolites for identification and quantification. biocrates.com
5. Data Processing Peak picking, alignment, normalization Convert raw data into a feature table for analysis.
6. Statistical Analysis PCA, PLS-DA, T-tests Identify significant metabolic changes and patterns. creative-proteomics.com

Biochemical and Metabolic Research Contexts of 5 Aminopentanoic Acid and Its Esters

Endogenous Metabolic Pathways Involving 5-Aminopentanoic Acid

5-Aminopentanoic acid is a naturally occurring delta-amino acid that plays a role in several metabolic pathways, most notably in the degradation of the essential amino acid lysine (B10760008). nih.govebi.ac.uk It is a methylene (B1212753) homologue of the neurotransmitter gamma-aminobutyric acid (GABA) and is considered a weak GABA agonist. ebi.ac.uk

One of the key metabolic routes to 5-aminopentanoic acid involves the breakdown of cadaverine (B124047), a foul-smelling diamine produced by the bacterial decarboxylation of lysine during protein hydrolysis. In mouse liver supernatants, 1-piperideine (B1218934), 5-aminopentanoic acid, and its lactam, 2-piperidone, have been identified as metabolites of cadaverine. ebi.ac.uk The metabolic process is initiated by the action of diamine oxidase on cadaverine, which leads to the formation of 1-piperideine as an intermediate. ebi.ac.uk Subsequently, 1-piperideine is further metabolized to yield 5-aminopentanoic acid. ebi.ac.uk Mouse brain homogenates have also been shown to convert 1-piperideine to 5-aminopentanoic acid. ebi.ac.uk This metabolic link suggests that the breakdown of cadaverine can provide precursors for pharmacologically active analogs of GABA. ebi.ac.uk

Table 1: Metabolic Conversion of Cadaverine

PrecursorIntermediateFinal ProductTissue/Organism
Cadaverine1-Piperideine5-Aminopentanoic AcidMouse Liver, Mouse Brain

5-Aminopentanoic acid is a significant metabolite in the catabolism of L-lysine, particularly in microorganisms like Pseudomonas putida. nih.govnih.gov Several biosynthetic routes for the production of 5-aminovalerate (5-AVA) from L-lysine have been identified and engineered in various microorganisms. These pathways are of considerable interest for the bio-based production of 5-AVA, a platform chemical for bioplastics like nylon 5. nih.gov

One notable pathway involves the action of L-lysine 2-monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA). nih.govresearchgate.net In this pathway, DavB oxidizes L-lysine to an intermediate that is then converted to 5-aminovaleramide, which is subsequently hydrolyzed by DavA to produce 5-aminopentanoic acid. researchgate.net

Another pathway proceeds via cadaverine and 5-aminopentanal. nih.gov This route utilizes L-lysine decarboxylase, a transaminase, an oxidase, and a dehydrogenase to convert L-lysine to 5-aminopentanoic acid. nih.gov

A third pathway involves the use of L-lysine α-oxidase, which can lead to the formation of 5-aminopentanoic acid through an intermediate, 2-keto-6-aminocaproate. nih.gov Further enzymatic steps involving a decarboxylase and a dehydrogenase can complete the conversion.

Table 2: Key Enzymes in Lysine Degradation Pathways to 5-Aminopentanoic Acid

PathwayKey EnzymesOrganism/System
Aminovaleramide PathwayL-lysine monooxygenase (DavB), 5-aminovaleramide amidohydrolase (DavA)Pseudomonas putida
Cadaverine-mediated PathwayL-lysine decarboxylase, Putrescine transaminase, Monooxygenase putrescine oxidase, γ-aminobutyraldehyde dehydrogenaseEngineered E. coli
α-Oxidase PathwayL-lysine α-oxidase, α-ketoacid decarboxylase, Aldehyde dehydrogenaseEngineered E. coli

Enzymatic Biotransformations of Related Compounds

The synthesis of 5-aminopentanoic acid and its derivatives through enzymatic biotransformations is an area of active research, driven by the demand for greener and more efficient chemical processes. Engineered enzymes offer the potential for high selectivity and activity under mild reaction conditions.

Transaminases and reductive aminases are powerful biocatalysts for the synthesis of chiral amines and amino acids. frontiersin.orgnih.gov Protein engineering has been extensively used to tailor the properties of these enzymes to meet specific industrial requirements. frontiersin.org

Transamination: Amine transaminases (ATAs) catalyze the reversible transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. frontiersin.org This technology could potentially be applied to the synthesis of 5-aminopentanoic acid by using a suitable keto-acid precursor, such as glutaric semialdehyde or a protected form thereof. The reaction would involve the transfer of an amino group from a donor like alanine (B10760859) or isopropylamine (B41738) to the keto-acid, yielding 5-aminopentanoic acid.

Reductive Amination: Reductive aminases (RedAms) catalyze the direct conversion of a ketone or aldehyde and an amine to a secondary or tertiary amine in the presence of a reducing agent, typically a nicotinamide (B372718) cofactor like NADPH. nih.govfrontiersin.org Engineered RedAms have been developed for the synthesis of a variety of chiral amines with high conversion rates and stereoselectivity. nih.govfrontiersin.org This approach could be envisioned for the synthesis of 5-aminopentanoic acid from glutaric semialdehyde and ammonia (B1221849), catalyzed by an engineered reductive aminase.

Table 3: Potential Enzymatic Routes to 5-Aminopentanoic Acid

Reaction TypePrecursorEnzyme ClassPotential Product
TransaminationGlutaric semialdehydeEngineered Amine Transaminase5-Aminopentanoic acid
Reductive AminationGlutaric semialdehydeEngineered Reductive Aminase5-Aminopentanoic acid

The efficiency of any biocatalytic process is highly dependent on the substrate specificity of the enzyme employed. libretexts.org The active site of an enzyme has a specific three-dimensional structure and chemical environment that allows it to bind to a particular substrate and catalyze a specific reaction. libretexts.org

In the context of 5-aminopentanoic acid metabolism, the substrate specificity of enzymes like L-lysine monooxygenase (DavB) is crucial. Studies on L-lysine α-oxidase have shown that it exhibits strict substrate specificity for L-lysine, unlike many other L-amino acid oxidases which have a broader substrate range. researchgate.net This high specificity is a result of the unique architecture of its active site.

Protein engineering techniques, such as directed evolution and rational design, are employed to alter the substrate specificity of enzymes. frontiersin.org By modifying the amino acid residues in the active site, it is possible to create enzyme variants that can accept new substrates or exhibit enhanced activity towards a desired substrate. For instance, the substrate specificity of transaminases has been expanded through engineering to allow for the synthesis of a wider range of non-canonical amino acids. mdpi.com Similar engineering efforts could be directed towards the enzymes involved in 5-aminopentanoic acid biosynthesis to improve their efficiency or to enable the use of alternative substrates.

Table 4: Factors Influencing Enzyme Substrate Specificity

FactorDescription
Active Site Geometry The shape and size of the active site determine which molecules can bind.
Amino Acid Residues The chemical properties of the amino acids in the active site (e.g., charge, hydrophobicity) dictate the interactions with the substrate.
Induced Fit The binding of the substrate can induce a conformational change in the enzyme, leading to a more precise fit. libretexts.org
Cofactor Binding The presence and binding of necessary cofactors can influence substrate recognition and catalysis. unacademy.com

Role as an Amino Acid Analog in Protein Synthesis Research

The genetic code of living organisms typically encodes for 20-22 proteinogenic amino acids. wikipedia.org However, the field of synthetic biology has developed methods to expand the genetic code, allowing for the site-specific incorporation of non-proteinogenic amino acids (npAAs) into proteins. nih.govresearchgate.net This technology opens up the possibility of creating proteins with novel chemical and physical properties.

5-Aminopentanoic acid, as a non-coded amino acid, is a candidate for incorporation into proteins using these advanced techniques. wikipedia.org The general strategy for incorporating an npAA involves the creation of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. researchgate.net This engineered pair specifically recognizes the npAA and its corresponding codon (often a repurposed stop codon like the amber codon) but does not cross-react with the endogenous translational machinery of the cell. nih.gov

While the direct incorporation of 5-aminopentanoic acid into proteins has not been extensively reported, the successful incorporation of other non-canonical amino acids, including those with different backbone structures such as β-amino acids, demonstrates the feasibility of this approach. nih.govrsc.org The incorporation of an omega-amino acid like 5-aminopentanoic acid could introduce unique structural features into a protein, such as altering the peptide backbone conformation or providing a site for specific chemical modifications. Research in this area could lead to the development of novel biopolymers, therapeutic proteins with enhanced properties, and new tools for studying protein structure and function.

Modulation of Cellular Metabolic Pathways

The direct influence of methyl 5-aminopentanoate on cellular metabolic pathways is an area of ongoing research. Current understanding suggests that its effects are likely mediated through its hydrolysis product, 5-aminopentanoic acid (also known as 5-aminovaleric acid), and its subsequent derivatives. Emerging evidence points towards a role for these compounds in modulating key metabolic processes, including glucose and fatty acid metabolism.

Research Findings on 5-Aminopentanoic Acid and its Derivatives

Recent studies have begun to elucidate the impact of 5-aminopentanoic acid and its N-trimethylated derivative, N,N,N-trimethyl-5-aminovaleric acid (TMAVA), on cellular energy homeostasis. While research specifically on this compound is limited, the metabolic fate of its core structure, 5-aminopentanoic acid, provides valuable insights.

Metabolic Precursors and Formation:

5-Aminopentanoic acid is a naturally occurring compound derived from the degradation of the essential amino acid, lysine. It can be produced endogenously or through the metabolic activities of gut microbiota.

Association with Impaired Glucose Metabolism:

A growing body of research has linked elevated levels of 5-aminovaleric acid betaine (B1666868) (a derivative of 5-aminopentanoic acid) with metabolic dysfunction. nih.govresearchgate.netnih.gov Studies in both rodents and humans suggest a correlation between higher circulating levels of this compound and conditions such as obesity, impaired glucose metabolism, and hepatic steatosis. nih.govresearchgate.netnih.gov One study on individuals with overweight or obesity found that higher serum levels of 5-aminovaleric acid betaine were associated with poorer indicators of glucose metabolism and independently predicted unfavorable changes in glucose metabolism over an 18-month period following weight loss. nih.govresearchgate.net

Inhibition of Fatty Acid Oxidation:

A key mechanism through which derivatives of 5-aminopentanoic acid are thought to influence cellular metabolism is the inhibition of fatty acid oxidation (FAO). nih.govnih.gov FAO is a major pathway for energy production, particularly in tissues with high energy demands like the heart. nih.gov Research on TMAVA has demonstrated that it can disturb cardiac energy metabolism by inhibiting FAO, leading to an accumulation of lipids in the myocardium. nih.govnih.gov This inhibition is thought to be mediated, at least in part, by the impairment of carnitine biosynthesis and uptake, which are essential for the transport of long-chain fatty acids into the mitochondria for oxidation. nih.gov

The table below summarizes the correlation between 5-aminovaleric acid betaine (5-AVAB) serum levels and various metabolic parameters observed in a human study.

Metabolic Parameter Correlation with 5-AVAB Levels Significance (p-value)
Homeostatic Model Assessment for Insulin (B600854) Resistance (HOMA-IR)Positive0.019
Muscular Insulin Resistance (clamp)Negative0.005
Liver Fat Score (LFS)Positive0.028
Fatty Liver Index (FLI)Positive0.021

Data adapted from a study on individuals with overweight or obesity after weight loss. nih.gov

The findings suggest that higher levels of 5-AVAB are associated with increased insulin resistance and a greater likelihood of fatty liver disease.

Potential Implications for Cellular Energy Sensing:

The modulation of metabolic pathways by 5-aminopentanoic acid derivatives may also involve the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a cellular energy sensor, and its activation can lead to beneficial metabolic changes, including increased energy production. While direct studies on 5-aminopentanoic acid and AMPK are needed, research on other amino acids, such as alanine, has shown they can activate AMPK, leading to altered glucose metabolism. harvard.edu Given the central role of amino acids in metabolism, it is plausible that 5-aminopentanoic acid could exert some of its effects through this critical signaling node.

Future Research Directions for Methyl 5 Aminopentanoate

Development of Novel Stereoselective Synthetic Routes

While Methyl 5-aminopentanoate itself is not chiral, the introduction of substituents along its carbon backbone can create stereocenters, making the development of stereoselective synthetic methods a critical research avenue. Future work will likely focus on creating chiral derivatives with high enantiomeric purity, which are invaluable in pharmaceuticals and materials science.

One promising approach involves the diastereoselective synthesis of functionalized pyrrole (B145914) and piperidine (B6355638) structures, which can be derived from precursors related to aminopentanoates. For instance, novel one-pot reactions that establish three contiguous stereocenters in related cyclic systems have been developed, operating under metal-free conditions and utilizing benign solvents. nih.govresearchgate.net Applying similar principles to the synthesis of substituted this compound derivatives could provide access to a wide array of chiral building blocks.

Key strategies for future exploration in this area include:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of reactions that introduce functional groups onto the pentanoate backbone.

Chiral Pool Synthesis: Starting from readily available chiral molecules to build the desired stereoisomers of this compound derivatives.

Substrate-Controlled Synthesis: Designing substrates where existing stereocenters direct the formation of new ones, a technique successfully used in the synthesis of complex amino acids.

Synthetic StrategyDescriptionPotential Advantage for this compound Derivatives
Asymmetric Catalysis Use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.High efficiency and atom economy; allows for the creation of specific stereoisomers on demand.
Chiral Auxiliary-Based Synthesis Covalently attaching a chiral molecule (auxiliary) to the substrate to direct a stereoselective transformation. The auxiliary is removed afterward.Reliable and predictable control over stereochemistry for a wide range of reactions.
Substrate-Controlled Diastereoselection Utilizing existing chiral centers within the molecule to influence the stereochemical outcome of subsequent reaction steps.Effective for building complex molecules with multiple stereocenters in a controlled sequence.

Exploration of Advanced Biocatalytic Systems

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes can facilitate reactions under mild conditions with exceptional stereo- and regioselectivity. For this compound and its derivatives, biocatalysis presents a significant opportunity for sustainable production.

Recent breakthroughs in enzyme engineering have opened new avenues for the synthesis of amino esters. nih.gov For example, engineered protoglobin nitrene transferases have been developed to catalyze the enantioselective amination of C-H bonds in carboxylic esters, directly producing chiral α-amino esters. nih.govnih.gov Adapting such enzymes for the selective amination of a pentanoate precursor could yield chiral aminopentanoates. Furthermore, imine reductases (IREDs) and reductive aminases (RedAms) are being engineered to catalyze the asymmetric synthesis of chiral amines from ketones, a technology that could be applied to produce precursors for functionalized this compound. mdpi.com

Future research in biocatalysis should focus on:

Enzyme Screening and Mining: Identifying novel enzymes from natural sources (genome mining) capable of producing or modifying this compound. mdpi.com

Directed Evolution: Engineering existing enzymes to enhance their activity, stability, and specificity for substrates related to this compound. researchgate.net

Immobilized Enzyme Systems: Developing robust processes using immobilized enzymes, which allow for easier separation and reuse of the biocatalyst, improving process economics.

In-depth Computational Studies for Predictive Modeling

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting properties, and guiding experimental design. In-depth computational studies on this compound can accelerate research by identifying the most promising synthetic routes and molecular designs before they are attempted in the lab.

Density Functional Theory (DFT) and other ab initio methods can be used to model the aminolysis of esters, a key reaction in both the synthesis and modification of this compound. nih.gov Such studies can elucidate the energetics of different mechanistic pathways (e.g., concerted vs. stepwise) and reveal the role of catalysts. nih.govresearchgate.net For instance, computational work has shown that a second ammonia (B1221849) molecule acting as a general base catalyst can significantly lower the activation energy of aminolysis. nih.gov This predictive power can guide the optimization of reaction conditions.

Future computational research should target:

Mechanism Elucidation: Modeling the intramolecular cyclization of this compound to form piperidones, including transition state analysis and the influence of solvents and catalysts.

Catalyst Design: Simulating the interaction of this compound with potential chemical and biological catalysts to design more efficient synthetic processes.

Property Prediction: Calculating the physicochemical properties of novel, highly functionalized derivatives to screen for candidates with desired characteristics for specific applications.

Design of Highly Functionalized Derivatives for Specific Applications

The true potential of this compound lies in its capacity to serve as a scaffold for highly functionalized derivatives. Its two reactive sites—the primary amine and the methyl ester—are ideal handles for introducing a wide variety of functional groups, leading to molecules with tailored properties.

The synthesis of derivatives is a well-trodden path for creating new pharmaceuticals and functional materials. For example, derivatives of 3-hydroxy-5-aminopentanoic acid have been synthesized as potential inhibitors of cholesterol biosynthesis. nih.gov Similarly, symmetric α-amino acid derivatives are used as intermediates for natural products and linked peptides. nih.govresearchgate.net By applying established synthetic strategies, researchers can design and create a vast library of this compound derivatives.

Key areas for the application of these novel derivatives include:

Pharmaceuticals: Designing molecules that can interact with biological targets. The linear chain and terminal functional groups could be modified to mimic natural substrates or inhibit enzymes.

Polymers: Using functionalized this compound as a monomer for the synthesis of specialty polyamides or polyesters with unique thermal or mechanical properties.

Functionalized Surfaces: Grafting derivatives onto surfaces to alter their properties, such as creating biocompatible coatings or materials with specific binding capabilities. rsc.org

Application AreaPotential Derivative StructureDesired Functionality
Pharmaceuticals Introduction of aromatic or heterocyclic groups.Enhanced binding to biological receptors or enzyme active sites.
Advanced Polymers Di-functionalized derivatives for use as monomers.Improved thermal stability, biodegradability, or mechanical strength.
Material Science Derivatives with long alkyl chains or fluorinated segments.Creation of hydrophobic or oleophobic surfaces.

Integration into Complex Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The self-assembly of small molecules into larger, ordered structures is a powerful bottom-up approach to creating functional materials. beilstein-journals.org this compound and its derivatives are excellent candidates for integration into such systems.

The ability of amino acids and their derivatives to self-assemble into complex structures like hydrogels and nanofibers is well-documented. nih.gov These assemblies are driven by a combination of hydrogen bonding, electrostatic, and hydrophobic interactions. By designing derivatives of this compound with specific interacting groups (e.g., aromatic rings for π-π stacking or long alkyl chains for hydrophobic interactions), researchers can guide their assembly into predictable and functional architectures.

Future research in this domain could explore:

Self-Assembling Hydrogels: Creating derivatives that can form hydrogels for applications in drug delivery and tissue engineering.

Host-Guest Chemistry: Using this compound as a guest molecule that can bind within the cavity of a larger host molecule, potentially altering its reactivity or protecting it from degradation.

Metallo-Supramolecular Polymers: Designing ligands based on the aminopentanoate structure that can coordinate with metal ions to form stimuli-responsive polymers. rsc.org These materials could have applications in sensors, electronics, and self-healing materials. nih.gov

Q & A

Basic Research Questions

Q. How is methyl 5-aminopentanoate synthesized and characterized in laboratory settings?

  • Methodological Answer : this compound is synthesized via esterification of 5-aminovaleric acid. Two common protocols involve:

  • Reagent 1 : Thionyl chloride (SOCl₂) in dry methanol under reflux, yielding a hydrochloride salt (79% yield) .
  • Reagent 2 : Acetyl chloride in anhydrous methanol at 0°C, followed by room-temperature stirring (78% yield) .
  • Characterization : ¹H NMR confirms structure (e.g., δ 3.67 ppm for OCH₃, δ 2.38 ppm for CH₂CO) and purity via HPLC (UV detection, >99% purity) .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key peaks include δ 8.28 ppm (NH₃), δ 3.04–3.60 ppm (CH₂NH₂ and OCH₃), and δ 1.40–1.80 ppm (CH₂CH₂) .
  • HPLC : Retention times and UV/Vis spectra are compared to standards for purity validation .

Advanced Research Questions

Q. How does this compound interact with 5-aminolevulinate synthase (ALAS), and what are the kinetic parameters?

  • Methodological Answer : Rapid scanning stopped-flow spectroscopy (pH 7.5, 30°C) reveals two kinetically competent species during ALAS interaction. Global fitting yields:

  • Rate constants : k1=0.041mM1s1k_1 = 0.041 \, \text{mM}^{-1}\text{s}^{-1}, k1=0.021s1k_{-1} = 0.021 \, \text{s}^{-1} (dissociation constant Kd=0.51mMK_d = 0.51 \, \text{mM}) .
  • Comparative binding : Lower KdK_d than glycine (22 mM) but higher than ALA, suggesting chain length and carboxyl groups influence binding .

Q. What contradictions exist in the kinetic data of this compound's interaction with ALAS?

  • Methodological Answer : Discrepancies in k1k_{-1} values arise from experimental limitations:

  • Global fitting : k1=0.021s1k_{-1} = 0.021 \, \text{s}^{-1}.
  • Intercept analysis : k1=0.25s1k_{-1} = 0.25 \, \text{s}^{-1}, likely due to error margins in extrapolation .
  • Resolution : Multi-wavelength data and substrate concentration gradients improve accuracy .

Q. What role does this compound play in microbial nitrogen metabolism?

  • Methodological Answer : In Phaeobacter inhibens DSM 17395, it serves as a nitrogen source under nitrogen-limited conditions. Key approaches:

  • Transporters : Specific importers are hypothesized but require expression profiling under nutrient stress .
  • Metabolomics : GC-MS identifies intracellular accumulation (e.g., with glycyl-glycine and spermidine) during nitrogen-rich growth .

Q. How is this compound implicated in human metabolic disorders like stroke or cholestasis?

  • Methodological Answer :

  • Stroke risk : Low serum levels correlate with thrombotic stroke via lysine degradation pathways. LC-MS quantifies serum concentrations in cohort studies .
  • Cholestasis : Altered levels in rat models suggest therapeutic potential; melatonin treatment modulates 5-aminopentanoate and glutathione levels .

Methodological Frameworks

Q. What experimental approaches are used to study the enzymatic conversion involving this compound?

  • Methodological Answer :

  • Stopped-flow spectroscopy : Monitors transient intermediates (e.g., quinonoid species in ALAS reactions) .
  • Substrate titration : Varies 5-aminopentanoate concentrations (0.1–5 mM) to derive linear rate dependencies .
  • Isotopic labeling : ¹⁸O₂ experiments exclude high-energy intermediates in D-proline reductase reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.